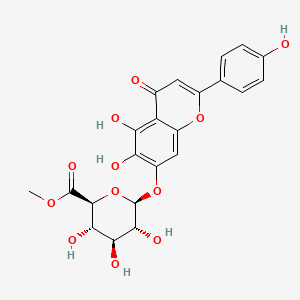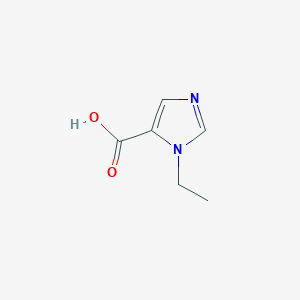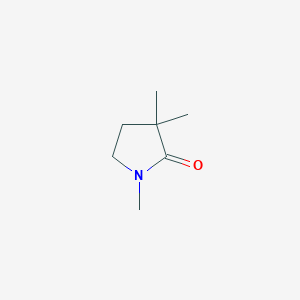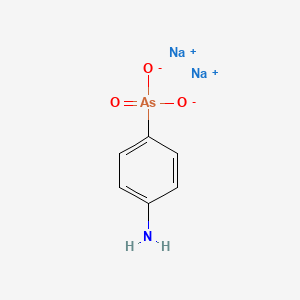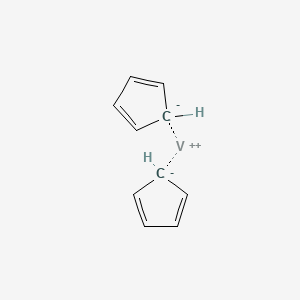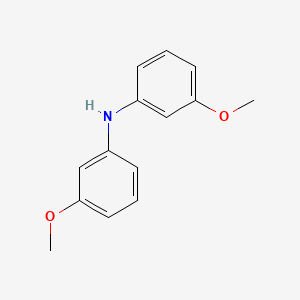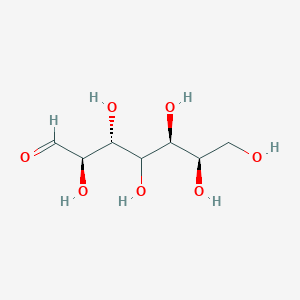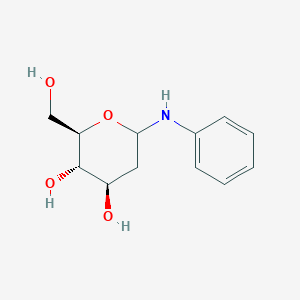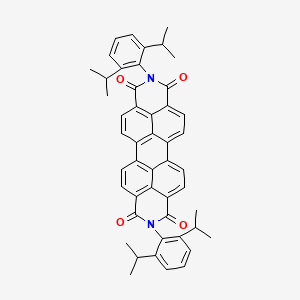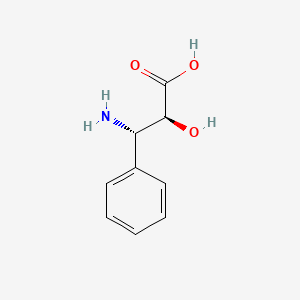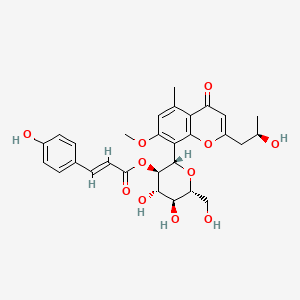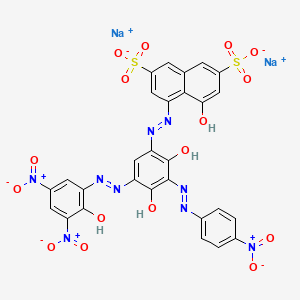
Acid Brown 75
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Brown 75, also known by its Colour Index Number 34905, is a polyazo dye commonly used in the textile and leather industries. It appears as a dark brown powder with a reddish-brown hue and is highly soluble in water at elevated temperatures . This compound is primarily used for dyeing wool, nylon, silk, and leather .
准备方法
Synthetic Routes and Reaction Conditions: Acid Brown 75 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, which is then coupled with resorcinol, 2-amino-4,6-dinitrophenol, and 4-nitrobenzenamine under weak alkaline conditions . The final product is obtained by coupling the intermediate compounds in the presence of weak inorganic acids .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified, dried, and packaged for commercial use .
化学反应分析
Types of Reactions: Acid Brown 75 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form different products.
Reduction: Under reductive conditions, the azo bonds can be cleaved, leading to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive conditions can be achieved using sodium dithionite or zinc dust in acidic medium.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Oxidized products include quinones and other aromatic compounds.
Substitution: Substitution reactions yield various substituted aromatic compounds depending on the reagents used.
科学研究应用
Acid Brown 75 has a wide range of applications in scientific research:
作用机制
The mechanism of action of Acid Brown 75 involves its interaction with the fibers of the material being dyed. The dye molecules form chemical bonds with the fibers, resulting in a permanent coloration . The specific molecular targets and pathways involved in this process depend on the type of fiber and the dyeing conditions.
相似化合物的比较
- Acid Brown 116
- Acid Brown AFC
- Acid Brown EDR
- Acid Brown 163
Comparison: Acid Brown 75 is unique due to its specific hue and solubility properties. Compared to other similar compounds, it offers better fastness properties and a more vibrant reddish-brown color . Its chemical structure allows for efficient bonding with various fibers, making it a preferred choice in the textile and leather industries .
属性
CAS 编号 |
6637-87-2 |
|---|---|
分子式 |
C28H17N9O16S2 |
分子量 |
799.6 g/mol |
IUPAC 名称 |
4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C28H17N9O16S2/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43/h1-11,38-41H,(H,48,49,50)(H,51,52,53) |
InChI 键 |
DLFQBOOBABMDKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-] |
Key on ui other cas no. |
6637-87-2 8011-86-7 61901-22-2 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


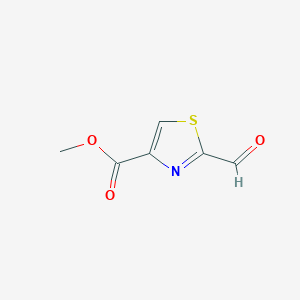
![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)
